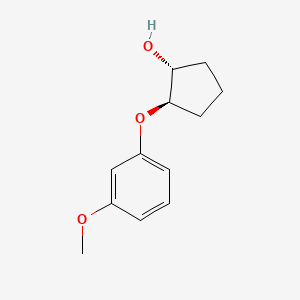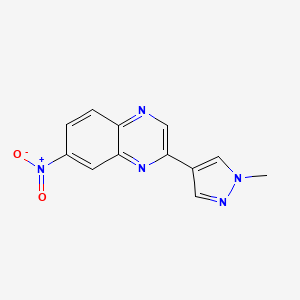
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline is a heterocyclic compound that features both pyrazole and quinoxaline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline typically involves the reaction of 4-bromo-2-nitroaniline with 1-methyl-1H-pyrazole under specific conditions. The process includes several steps such as substitution, reductive cyclization, oxidation, and condensation . The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The raw materials used are readily available, and the process is designed to be environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methyl-1-phenyl-1H-pyrazole
- 3(5)-Substituted Pyrazoles
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline is unique due to its specific combination of pyrazole and quinoxaline moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C12H9N5O2 |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-(1-methylpyrazol-4-yl)-7-nitroquinoxaline |
InChI |
InChI=1S/C12H9N5O2/c1-16-7-8(5-14-16)12-6-13-10-3-2-9(17(18)19)4-11(10)15-12/h2-7H,1H3 |
Clé InChI |
LNTDSXILWAOEJO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



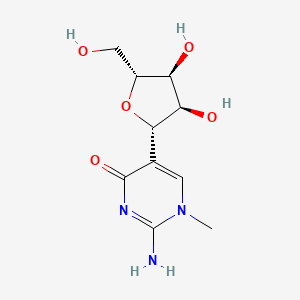
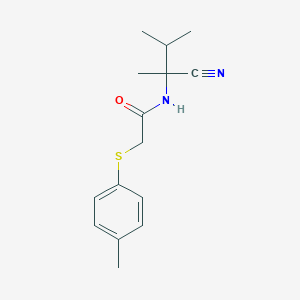
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
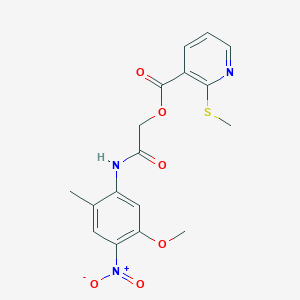
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)
![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)
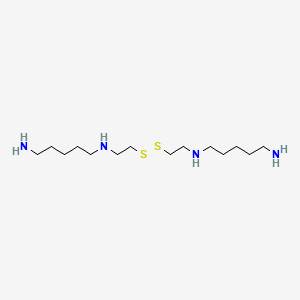

![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
